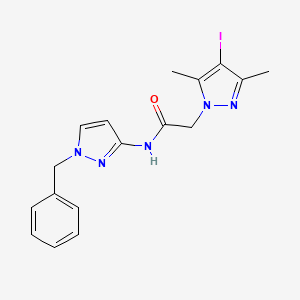![molecular formula C17H12BrN3O2 B6059267 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide
Vue d'ensemble
Description
5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide, also known as BHNMNH, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, making it a potential tool for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide for lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also some limitations to the use of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide in lab experiments. For example, this compound can be difficult to synthesize and may be unstable under certain conditions.
Orientations Futures
There are many potential future directions for research on 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide. One area of focus could be on developing more efficient methods of synthesis for this compound. Another area of focus could be on exploring its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide and its effects on different biological processes.
Conclusion:
In conclusion, 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide is a promising chemical compound that has shown potential in a variety of scientific research applications. Its ability to selectively target cancer cells and inhibit their growth makes it a valuable tool for studying cancer biology and developing new cancer therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on this compound. As our understanding of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide continues to grow, it may become an even more valuable tool for scientific research.
Méthodes De Synthèse
5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-1-naphthaldehyde with nicotinohydrazide in the presence of bromine. This reaction results in the formation of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide as a yellow solid. Other methods of synthesis have also been explored, including the use of different aldehydes and hydrazides as starting materials.
Applications De Recherche Scientifique
5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide has been used in a variety of scientific research applications, including as a tool for studying biological processes. One of the most promising applications of 5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-14-4-2-1-3-11(14)5-6-16(15)22/h1-10,22H,(H,21,23)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOHZWZWRCQEFS-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CN=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC(=CN=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329409 | |
| Record name | 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
CAS RN |
413607-07-5 | |
| Record name | 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201329409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
